molecular formula C11H10N2O2 B1148907 Ethyl 2-cyano-3-(3-pyridinyl)acrylate CAS No. 17999-71-2

Ethyl 2-cyano-3-(3-pyridinyl)acrylate

Cat. No. B1148907
CAS RN: 17999-71-2
M. Wt: 202.2093
InChI Key:
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Description

Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a chemical compound with the molecular formula C11H10N2O2 . It is also known by its IUPAC name, ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-(3-pyridinyl)acrylate consists of an ethyl ester group attached to a cyano group and a pyridinyl group . The exact structure can be represented by the InChI code: 1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+ .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-(3-pyridinyl)acrylate is a white to yellow solid at room temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Chemical Properties

Ethyl 2-Cyano-3-(3-pyridyl)acrylate has a molecular weight of 202.21 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is ethyl (2E)-2-cyano-3-(3-pyridinyl)-2-propenoate .

Synthesis and Characterization

The synthesis, crystal structure, and structural motif of two thiophene-based cyanoacrylate derivatives, namely, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate (1), C11H11NO2S, and ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate (2), C10H9NO2S, have been reported . The molecular conformations of these derivatives are very similar, as all non-H atoms are planar except for the methyl of the ethyl groups .

Industrial Applications

Cyanoacrylate derivatives are of industrial interest as they are used to build many adhesives and polymeric materials . They are also considered important intermediate precursors for the synthesis of different heterocyclic derivatives .

Bioreduction Reactions

Cyanoacrylates are used as nitrile-activated species in bioreduction reactions .

Organic Dye-Sensitized Solar Cells (DSSCs)

Cyanoacrylic acid, a component of cyanoacrylates, is one of the most commonly employed acceptors in organic dye-sensitized solar cells (DSSCs) . Thiophene and its derivatives, known to exhibit high charge mobility, serve as bridges (donor-acceptor structure) to provide conjugation and enhance light absorbance .

Photovoltaic Cells

An understanding of the structure of thiophene-based acrylate subunits is necessary to benefit from their properties in photovoltaic cells .

properties

IUPAC Name

ethyl (E)-2-cyano-3-pyridin-3-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)10(7-12)6-9-4-3-5-13-8-9/h3-6,8H,2H2,1H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMBXBIFKMYOLF-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CN=CC=C1)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Cyano-3-(3-pyridyl)acrylate

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